Flavanole
Flavonols are a subclass of flavonoids, which are widely distributed in plants and have significant bioactive properties. These compounds exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Structurally, flavonols feature a 15-carbon C-ring attached to the B-ring of the basic flavonoid structure, typically found at position 3. Common examples include quercetin, kaempferol, and myricetin.
Flavonols are known for their strong antioxidant properties due to their hydroxyl groups, which can donate electrons and neutralize free radicals. They play a crucial role in plant defense mechanisms against environmental stressors such as ultraviolet radiation and pathogens. Additionally, they have been studied for potential health benefits, including cardiovascular protection and immune support.
In the food industry, flavonols are used to enhance the nutritional profile of beverages and supplements. Their use is also encouraged in cosmetics due to their skin-protective properties. However, the exact mechanisms of these effects and their practical applications vary depending on the specific type and concentration of flavonols present.

Struktur | Chemischer Name | CAS | MF |
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4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-(2-hydroxyethoxy)- | 51031-80-2 | C17H14O8 |
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4H-1-Benzopyran-4-one, 3,5,6,7,8-pentahydroxy-2-phenyl- | 727388-91-2 | C15H10O7 |
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2-(3,4-Dihydroxyphenyl)-3-hydroxy-6-methyl-4H-chromen-4-one | 260063-32-9 | C16H12O5 |
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3’,7-Di-O-methyl Quercetin | 552-54-5 | C17H14O7 |
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Quercetin | 117-39-5 | C15H10O7 |
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4H-1-Benzopyran-4-one,3,5-dihydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy- | 29536-41-2 | C17H14O7 |
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3,4'-Dihydroxyflavone | 14919-49-4 | C15H10O4 |
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7,3-Dihydroxyflavone | 492-00-2 | C15H10O4 |
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3,7-DIHYDROXY-3',4'-DIMETHOXYFLAVONE | 93322-61-3 | C17H14O6 |
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7-O-Methyl Quercetin | 90-19-7 | C16H12O7 |
Verwandte Literatur
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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